molecular formula C19H22N4OS B10935177 [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B10935177
M. Wt: 354.5 g/mol
InChI Key: RYWXQDNFTBKNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with a thienyl group and a piperidino substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H22N4OS/c1-12-6-4-8-23(11-12)19(24)14-10-15(16-7-5-9-25-16)20-18-17(14)13(2)21-22(18)3/h5,7,9-10,12H,4,6,8,11H2,1-3H3

InChI Key

RYWXQDNFTBKNCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.